molecular formula C18H15F2N3O2 B2538685 N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941885-57-0

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2538685
CAS No.: 941885-57-0
M. Wt: 343.334
InChI Key: FNCPYSVGVFQICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 1-ethyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a 2,6-difluorobenzyl carboxamide at position 2.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-23-16-11(5-4-8-21-16)9-12(18(23)25)17(24)22-10-13-14(19)6-3-7-15(13)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPYSVGVFQICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-difluorobenzyl chloride with an appropriate naphthyridine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalytic systems, such as copper-on-charcoal or other heterogeneous catalysts, can further optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and acids like hydrochloric acid (HCl) for hydrolysis reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial activity. Studies have shown that N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may possess activity against various bacterial strains. This makes it a candidate for further development as an antimicrobial agent in clinical settings.

Anticancer Activity:
The naphthyridine scaffold has been associated with anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition:
Naphthyridines have been studied for their ability to inhibit specific enzymes that are crucial in various biochemical pathways. This compound may serve as an inhibitor for certain kinases or phosphatases, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.

Pharmaceutical Applications

Given its biological activities, this compound is being investigated for potential applications in drug development:

Application Area Potential Uses
Antimicrobial AgentsTreatment of bacterial infections
Anticancer DrugsTargeted therapy for specific cancers
Enzyme InhibitorsModulating enzyme activity in metabolic disorders

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Testing:
    In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to controls. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle at the G0/G1 phase.
  • Enzyme Activity Modulation:
    Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways showed promising results. The inhibition led to reduced signaling through pathways critical for tumor growth and survival.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Core Modifications

The 1,8-naphthyridine scaffold is shared among several analogs. Key differences arise in substituent patterns:

  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67): Features a [1,5]-naphthyridine core (vs. 1,8-naphthyridine in the target compound), a bulkier 1-pentyl chain, and a 3,5-dimethyladamantyl group at N3.
  • OZ1 (4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide): Shares the 1,8-naphthyridine core but includes a 6-hydroxyhexyl chain (enhancing hydrophilicity) and a 2,4-difluorobenzyl group. The hydroxyhexyl moiety likely improves aqueous solubility (clogP ~2.1) but may limit blood-brain barrier penetration .

Fluorine Substitution Patterns

  • Target Compound : 2,6-Difluorobenzyl group provides symmetry and may optimize π-π stacking or hydrogen bonding in target binding pockets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 67 OZ1
Molecular Weight (g/mol) ~375 (estimated) 422 ~552 (calculated)
Aliphatic Chain 1-Ethyl (shorter, less lipophilic) 1-Pentyl (longer, more lipophilic) 6-Hydroxyhexyl (polar, hydrophilic)
Aromatic Substituent 2,6-Difluorobenzyl 3,5-Dimethyladamantyl 2,4-Difluorobenzyl
Chiral Centers 0 (presumed) 0 0
Solubility Moderate (predicted) Low (high logP) High (hydroxyhexyl group)

Biological Activity

N-(2,6-Difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H15F2N3O\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{O}

Key Properties:

  • Molecular Weight: 301.31 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1001412-63-0

Research indicates that compounds similar to N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives can act as positive allosteric modulators of various receptors. Specifically, they have shown activity at the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.

Key Findings:

  • Allosteric Modulation: These compounds enhance the response of nAChRs to acetylcholine and nicotine, suggesting potential therapeutic applications in neurodegenerative diseases and cognitive disorders .

In Vitro Studies

In vitro studies demonstrate that N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives exhibit significant biological activities:

CompoundEC50 (µM)Max. Modulation (%)
7p2.5500
7b1.9600
7q0.381200

These results indicate that structural modifications can significantly influence the potency and efficacy of the compounds .

Antiviral Activity

Recent studies have highlighted the antiviral potential of naphthyridine derivatives against HIV. Compounds bearing the 2,4-difluorobenzylamide fragment demonstrated greater efficacy compared to existing treatments like Raltegravir when tested against various integrase mutants .

Neuroprotective Effects

Another study investigated the neuroprotective effects of a series of naphthyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways through modulation of nAChRs .

Q & A

Basic: How can researchers optimize the synthesis of N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Methodological Answer:
Optimization requires systematic parameter screening (e.g., reaction time, temperature, solvent polarity). For example, and highlight the use of reflux conditions in THF or DMSO with yields >65%. A factorial design approach can isolate critical variables (e.g., molar ratios of benzyl halides to naphthyridine precursors). Monitoring via TLC/HPLC ensures reaction completion, while column chromatography (silica gel, ethyl acetate/hexane gradients) resolves impurities .

Basic: What analytical methods are essential for characterizing this compound’s purity and structure?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H NMR (DMSO-d6, δ ppm) to confirm aromatic protons (e.g., 9.19 ppm for naphthyridine protons) and substitution patterns .
  • IR spectroscopy to verify carbonyl stretches (C=O amide: 1651–1686 cm⁻¹) and halogen bonds (C–Cl: 737–780 cm⁻¹) .
  • Mass spectrometry (m/z 423–424 [M⁺]) for molecular weight validation .
  • Elemental analysis (C, H, N) to confirm stoichiometry (e.g., C: 62.21–62.28%, N: ~9.8–9.9%) .

Advanced: How can researchers elucidate the bioactivity mechanisms of this compound in target systems?

Methodological Answer:
Use a dual experimental-computational approach:

  • Molecular docking to predict binding affinities with target proteins (e.g., kinase domains). and used AutoDock/Vina for naphthyridine analogues.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein stability over 100 ns trajectories.
  • In vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls to validate computational predictions .

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigate by:

  • Replicating experiments under standardized conditions (e.g., identical cell lines, solvent controls).
  • Purity reassessment : Use HPLC-MS to rule out degradation products.
  • Dose-response curves to identify non-linear effects (e.g., ’s approach to zoospore regulation studies).
  • Meta-analysis of published data to isolate confounding variables (e.g., solvent polarity, incubation time) .

Basic: What strategies ensure compound stability during storage and experimental use?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at –20°C.
  • HPLC monitoring : Track degradation peaks (e.g., hydrolysis of the amide bond) monthly .

Advanced: How can computational modeling be integrated with experimental data to refine structural analogs?

Methodological Answer:

  • QSAR models : Train on experimental bioactivity data (IC50, Ki) using descriptors like logP, polar surface area, and H-bond donors.
  • Free-energy perturbation (FEP) : Predict substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on binding affinity.
  • Retrosynthetic analysis : Tools like ChemAxon or Synthia prioritize synthetic routes for analogs .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct removal : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate unreacted benzyl halides.
  • Polymorphism control : Recrystallize from ethanol/water mixtures to isolate stable crystalline forms.
  • Scale-up issues : Switch from column chromatography to preparative HPLC for >10 g batches .

Advanced: How can researchers assess the environmental impact of synthesis byproducts?

Methodological Answer:

  • Life-cycle assessment (LCA) : Quantify waste solvents (e.g., DMF, THF) using CRDC subclass RDF2050104 (membrane separation technologies) for recycling .
  • Toxicity screening : Use Vibrio fischeri bioluminescence assays (EC50) for acute toxicity.
  • Degradation studies : Monitor photolytic breakdown (e.g., HPLC-UV) under simulated sunlight .

Advanced: What methodologies establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., 2,6-difluorobenzyl → 2-chlorobenzyl) and compare bioactivity ( ).
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., dihedral angles) with activity.
  • Free-Wilson analysis : Deconstruct contributions of substituents to potency .

Basic: How can researchers ensure reproducibility of bioactivity assays across laboratories?

Methodological Answer:

  • Standardized protocols : Adopt OECD/ICH guidelines for cell culture (e.g., passage number, serum concentration).
  • Inter-lab calibration : Share reference samples (e.g., 10 mM DMSO stock) with QC data (NMR, LC-MS).
  • Blinded experiments : Assign compound codes to eliminate bias in data interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.